molecular formula C14H18N4O8 B080694 2',3',5'-triacetyl-5-Azacytidine CAS No. 10302-78-0

2',3',5'-triacetyl-5-Azacytidine

Cat. No. B080694
CAS RN: 10302-78-0
M. Wt: 370.31 g/mol
InChI Key: OTQJVHISAFFLMA-DDHJBXDOSA-N
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Description

Synthesis Analysis The chemical synthesis of 5-Azacytidine and its triacetyl derivative involves a series of steps designed to modify the nucleoside structure, enhancing its biological activity and stability. The synthesis process typically involves phosphorylation, enzymatic preparation, and chemical modifications aimed at introducing acetyl groups at specific positions. For instance, the preparation of 5-azacytidine-5'-triphosphate from 5-azacytidine through chemical phosphorylation illustrates the complexity and precision required in synthesizing these compounds (Zieliński & Sprinzl, 1984).

Molecular Structure Analysis The molecular structure of 2',3',5'-triacetyl-5-Azacytidine is characterized by the presence of a triazine ring, which is central to its mechanism of action. The modifications in its structure, such as the acetylation of the hydroxyl groups, significantly influence its chemical behavior and biological activities. The interaction of the triazine ring with cellular components, particularly DNA, plays a crucial role in its function as a DNA methylation inhibitor, impacting gene expression and cellular processes (Roberts et al., 1981).

Chemical Reactions and Properties 2',3',5'-Triacetyl-5-Azacytidine undergoes various chemical reactions that underline its biological activities. Its incorporation into DNA, effect on DNA methylation, and interaction with DNA methyltransferases are critical for its application in epigenetic therapy. The compound's ability to induce demethylation of DNA and alter gene expression patterns is linked to its chemical properties and reactions within the cell (Ghoshal et al., 2005).

Scientific Research Applications

1. Cellular Differentiation and Reprogramming

5-Azacytidine, a close relative of 2',3',5'-triacetyl-5-Azacytidine, has been shown to induce cellular differentiation and reprogramming. For instance, it can convert non-myoblast precursors into functional striated muscle cells (Constantinides, Jones, & Gevers, 1977). Furthermore, it has been used to convert fibroblasts to myoblasts, suggesting its potential in gene regulatory studies and cell lineage determination (Konieczny & Emerson, 1984).

2. Epigenetic Studies and DNA Methylation

5-Azacytidine plays a significant role in epigenetic studies, particularly in understanding DNA methylation processes. It has been used to investigate mechanisms of DNA methylation and its implications in cancer therapy, highlighting its potential as a therapeutic agent for cancers involving epigenetic silencing of critical regulatory genes (Christman, 2002).

3. Effects on Gene Expression and Protein Synthesis

The use of 5-Azacytidine has been linked to changes in gene expression and protein synthesis. It has been shown to alter the expression of lipid biosynthetic and uptake genes, thereby affecting cholesterol and lipid metabolism (Poirier et al., 2014). This indicates its broad impact on cellular functions and potential for therapeutic applications in metabolic disorders.

4. Chemotherapy and Cancer Treatment

5-Azacytidine has been explored as a chemotherapeutic agent. It has shown cytotoxicity against various cancer cell lines, including multiple myeloma cells, and has been used in combination with other drugs like doxorubicin and bortezomib, suggesting its potential for synergistic cancer therapy (Kiziltepe et al., 2007).

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22)/t9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQJVHISAFFLMA-DDHJBXDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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